molecular formula C30H21Br B14392799 2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene CAS No. 89441-53-2

2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene

Cat. No.: B14392799
CAS No.: 89441-53-2
M. Wt: 461.4 g/mol
InChI Key: PSQRZXLTUHCJMX-UHFFFAOYSA-N
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Description

2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene is an organic compound characterized by its complex aromatic structure. This compound features a bromine atom attached to a phenylene group, which is further connected to two naphthalene units via ethene linkages. The presence of multiple aromatic rings and a bromine substituent makes this compound interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene typically involves a multi-step process. One common method includes the bromination of a phenylene precursor, followed by coupling reactions to introduce the ethene and naphthalene units. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of 2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation Reactions: The aromatic rings can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: The ethene linkages can be reduced to form saturated compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted naphthalenes, while oxidation can produce naphthoquinones.

Scientific Research Applications

2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and aromatic rings can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylethanone: Another brominated aromatic compound with different functional groups.

    1,2-Dibromoethane: A simpler brominated compound used in different applications.

    2-(2-Bromophenyl)-1,3-dioxolane: A brominated compound with a dioxolane ring.

Uniqueness

2,2’-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene is unique due to its combination of multiple aromatic rings and ethene linkages, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

89441-53-2

Molecular Formula

C30H21Br

Molecular Weight

461.4 g/mol

IUPAC Name

2-[2-[2-bromo-3-(2-naphthalen-2-ylethenyl)phenyl]ethenyl]naphthalene

InChI

InChI=1S/C30H21Br/c31-30-26(18-14-22-12-16-24-6-1-3-8-28(24)20-22)10-5-11-27(30)19-15-23-13-17-25-7-2-4-9-29(25)21-23/h1-21H

InChI Key

PSQRZXLTUHCJMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC3=C(C(=CC=C3)C=CC4=CC5=CC=CC=C5C=C4)Br

Origin of Product

United States

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